Direct Head-to-Head Comparison: 200-Fold Potency Difference of BQX vs. NBQX at AMPA/Kainate Receptors
BQX (2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline) is directly compared to its 6-nitro derivative, NBQX, in the same study. BQX acts as a low-potency antagonist, while NBQX exhibits a ~200-fold increase in apparent affinity (Ki) for non-NMDA ionotropic receptors [1]. This stark difference underscores the critical impact of the 6-nitro substituent.
| Evidence Dimension | Apparent inhibitory constant (Ki) for kainate and AMPA receptor currents |
|---|---|
| Target Compound Data | Ki vs. Kainate = 14 μM; Ki vs. AMPA = 23 μM |
| Comparator Or Baseline | NBQX (6-nitro derivative): Ki vs. Kainate = 78 nM; Ki vs. AMPA = 63 nM |
| Quantified Difference | NBQX is ~180-fold more potent at kainate receptors and ~365-fold more potent at AMPA receptors than BQX. |
| Conditions | Two-electrode voltage-clamp recordings in Xenopus oocytes injected with rat cortex mRNA [1]. |
Why This Matters
This data confirms that BQX is the essential low-activity control or parent scaffold; substituting NBQX would invalidate experiments requiring a weaker antagonist or a clean template for structural modification.
- [1] Randle JC, Guet T, Cordi A, Lepagnol JM. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. Eur J Pharmacol. 1992 May 14;215(2-3):237-44. View Source
